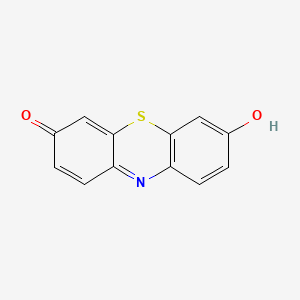

3H-Phenothiazin-3-one, 7-hydroxy-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3H-Phenothiazin-3-one, 7-hydroxy- is a heterocyclic compound belonging to the phenothiazine family. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It has a molecular formula of C12H7NO2S and a molecular weight of 229.25 g/mol .

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of 3H-Phenothiazin-3-one, 7-hydroxy- typically begins with hydroquinone.

Step 3: 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone is prepared by bromination of the protected benzoquinone.

Industrial Production Methods: The industrial production of 3H-Phenothiazin-3-one, 7-hydroxy- follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Reduction: The compound can be reduced to its corresponding dihydroxy derivative under specific conditions.

Substitution: It can participate in substitution reactions, where functional groups on the phenothiazine ring are replaced by other groups.

Common Reagents and Conditions:

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions under appropriate conditions.

Major Products:

Scientific Research Applications

3H-Phenothiazin-3-one, 7-hydroxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3H-Phenothiazin-3-one, 7-hydroxy- involves its role as a photocatalyst. When exposed to blue LED light, the compound absorbs photons and undergoes excitation. The excited state of the compound interacts with molecular oxygen to generate reactive oxygen species (ROS), which facilitate the oxidation of sulfides to sulfoxides . The molecular targets and pathways involved include the activation of oxygen and the subsequent oxidation of sulfide substrates.

Comparison with Similar Compounds

Phenothiazine: A parent compound with similar structural features but lacks the hydroxy group at the 7-position.

3H-Phenothiazin-3-one: Similar to 3H-Phenothiazin-3-one, 7-hydroxy-, but without the hydroxy group.

7-Hydroxy-3H-phenothiazine: A compound with a similar structure but different functional groups.

Uniqueness: 3H-Phenothiazin-3-one, 7-hydroxy- is unique due to its specific substitution pattern, which imparts distinct photochemical properties and biological activities. The presence of the hydroxy group at the 7-position enhances its reactivity and makes it a valuable compound for various applications in green chemistry and medicinal chemistry .

Biological Activity

3H-Phenothiazin-3-one, 7-hydroxy- is a heterocyclic compound belonging to the phenothiazine family, recognized for its diverse biological activities, including antimicrobial, antiviral, and potential anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: C12H7NO2S

- Molecular Weight: 229.25 g/mol

- Chemical Structure: The compound features a phenothiazine core with a hydroxyl group at the 7-position, contributing to its unique reactivity and biological activity.

The biological activity of 3H-Phenothiazin-3-one, 7-hydroxy- can be attributed to several mechanisms:

- Photocatalytic Activity: When exposed to blue LED light, the compound absorbs photons, generating reactive oxygen species (ROS) that facilitate various oxidation reactions.

- Antimicrobial Mechanisms: The compound exhibits broad-spectrum antimicrobial activity by disrupting microbial cell membranes and inhibiting essential metabolic processes.

- Anticancer Properties: It has shown potential in inhibiting tumor growth through mechanisms involving apoptosis induction and modulation of multidrug resistance (MDR) pathways .

Antimicrobial Activity

3H-Phenothiazin-3-one, 7-hydroxy- demonstrates significant antimicrobial properties against various pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Effect |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 64 µg/mL | Bacteriostatic |

| Candida albicans | 16 µg/mL | Fungicidal |

These results indicate its potential application as an antimicrobial agent in clinical settings.

Antiviral Activity

Research indicates that this compound exhibits antiviral properties against several viruses. For instance, it has been shown to inhibit viral replication in vitro by interfering with viral entry and replication processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 3H-Phenothiazin-3-one, 7-hydroxy-. In particular:

- Cytotoxicity Studies: The compound demonstrated cytotoxic effects on various cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| Mouse Colon Carcinoma | 5.0 | Doxorubicin | 4.5 |

| Human Breast Carcinoma | 6.2 | 5-Fluorouracil | 5.8 |

The PEGylation of phenothiazine derivatives has further enhanced their biocompatibility and reduced toxicity while maintaining efficacy against tumors .

Case Studies

-

Antitumor Efficacy in Vivo:

A study investigated the antitumor effects of PEGylated derivatives of phenothiazine in BALB/c mice. The results showed a significant reduction in tumor size with minimal side effects, indicating a promising therapeutic profile for future cancer treatments . -

Multidrug Resistance Modulation:

Research on phenothiazine derivatives revealed their ability to reverse MDR in cancer cells by inhibiting P-glycoprotein activity, enhancing the retention of conventional chemotherapeutics like doxorubicin within resistant cells .

Properties

CAS No. |

3568-81-8 |

|---|---|

Molecular Formula |

C12H7NO2S |

Molecular Weight |

229.26 g/mol |

IUPAC Name |

7-hydroxyphenothiazin-3-one |

InChI |

InChI=1S/C12H7NO2S/c14-7-1-3-9-11(5-7)16-12-6-8(15)2-4-10(12)13-9/h1-6,14H |

InChI Key |

GSEOMGSFLQCKRO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1O)SC3=CC(=O)C=CC3=N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.